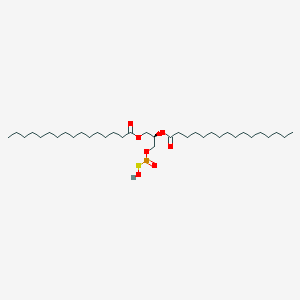
Thion-dppa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of diphenylphosphinic acid (dppa), which is a well-known compound with several applications in organic synthesis. Thion-dppa has been synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Thion-Thion-dppa has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been used in the synthesis of fluorescent probes, which have been studied for their applications in bioimaging and sensing. Moreover, thion-Thion-dppa has been studied for its potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
Thion-Thion-dppa has been shown to act as a chelating ligand, which can form stable complexes with metal ions. The metal complexes of thion-Thion-dppa have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can selectively bind to certain biomolecules and emit fluorescence. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Thion-Thion-dppa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. Thion-Thion-dppa has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Moreover, thion-Thion-dppa has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thion-Thion-dppa has several advantages for lab experiments. It is easy to synthesize, and its metal complexes have been shown to have catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can be used for bioimaging and sensing. However, thion-Thion-dppa has some limitations for lab experiments. It is a toxic compound and requires caution while handling. Moreover, its mechanism of action in the treatment of cancer and other diseases is still under investigation.
Direcciones Futuras
Thion-Thion-dppa has several potential future directions in scientific research. It can be studied for its potential applications in the treatment of cancer and other diseases. Thion-Thion-dppa can also be used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic and biological activities. Moreover, thion-Thion-dppa can be further studied for its fluorescent properties and potential applications in bioimaging and sensing.
Conclusion
Thion-Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of Thion-dppa and can be synthesized using different methods. Thion-Thion-dppa has been shown to have several scientific research applications, including its use as a ligand in the synthesis of metal complexes and fluorescent probes. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation. Thion-Thion-dppa has several advantages for lab experiments, but it also has some limitations. Thion-Thion-dppa has several potential future directions in scientific research, and it can be further studied for its potential applications in various fields.
Métodos De Síntesis
Thion-Thion-dppa can be synthesized using different methods, including the reaction of Thion-dppa with sulfur or thionyl chloride, or by the reaction of Thion-dppa with phosphorus pentasulfide. The reaction of Thion-dppa with sulfur or thionyl chloride produces thion-Thion-dppa in moderate to high yields. However, this method requires the use of toxic and hazardous reagents such as thionyl chloride, which limits its applicability. The reaction of Thion-dppa with phosphorus pentasulfide is a more efficient and safer method for the synthesis of thion-Thion-dppa. This method produces thion-Thion-dppa in high yields and is easy to perform.
Propiedades
Número CAS |
106249-23-4 |
|---|---|
Nombre del producto |
Thion-dppa |
Fórmula molecular |
C35H68O7PS+ |
Peso molecular |
664 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1 |
Clave InChI |
KWNSHHYCPJCAQJ-MGBGTMOVSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2-dipalmitoyl glycero-3-thiophosphate thion-DPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



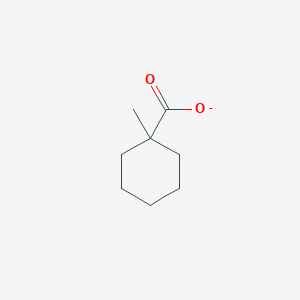
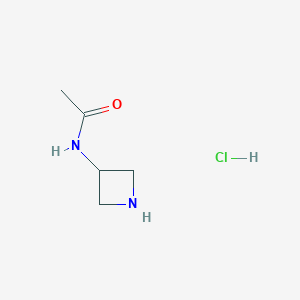

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)


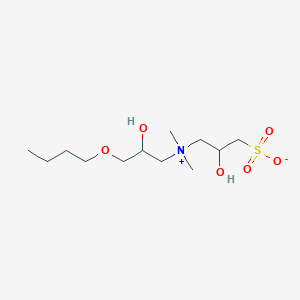
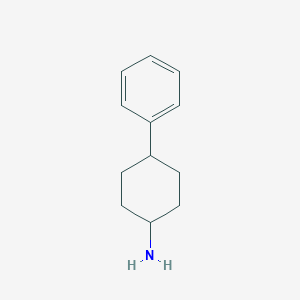
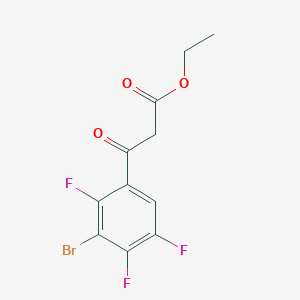
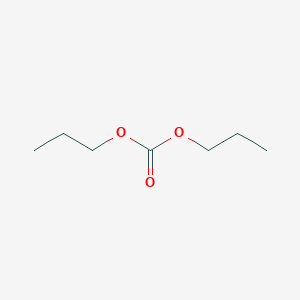
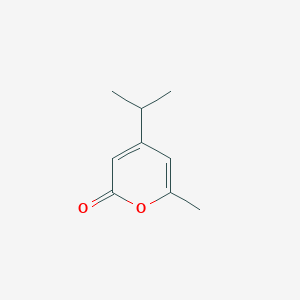
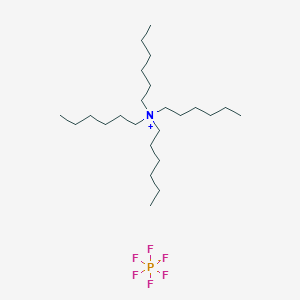
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)